Myristic anhydride
Overview
Description
Myristic anhydride, also known as tetradecanoic anhydride, is an organic compound with the molecular formula C28H54O3. It is derived from myristic acid, a saturated fatty acid commonly found in nutmeg, palm oil, and coconut oil. This compound is primarily used in organic synthesis and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Myristic anhydride can be synthesized through the reaction of myristoyl chloride with acetic anhydride. This method involves the conversion of myristic acid to myristoyl chloride using thionyl chloride, followed by the reaction with acetic anhydride to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of myristic acid with acetic anhydride under controlled conditions. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Myristic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with alcohols to form esters and with amines to form amides.
Hydrolysis: Reacts with water to form myristic acid.
Common Reagents and Conditions:
Alcohols and Amines: Used in nucleophilic substitution reactions to form esters and amides, respectively.
Major Products:
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Myristic Acid: Formed from hydrolysis reactions
Scientific Research Applications
Myristic anhydride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of myristic anhydride involves nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes rearrangement to form the final product, such as an ester or amide . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Palmitic Anhydride: Similar in structure but derived from palmitic acid.
Stearic Anhydride: Derived from stearic acid and has a longer carbon chain.
Decanoic Anhydride: Derived from decanoic acid and has a shorter carbon chain.
Uniqueness of Myristic Anhydride: this compound is unique due to its optimal chain length, which provides a balance between reactivity and stability. This makes it particularly useful in the synthesis of fatty acyl derivatives and other organic compounds .
Properties
IUPAC Name |
tetradecanoyl tetradecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRYHUPTBJZEQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870721 | |
Record name | Tetradecanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-29-9 | |
Record name | Myristic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetradecanoic acid, 1,1'-anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecanoic acid, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetradecanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Myristic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.947 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of myristic anhydride in peptide synthesis, and how does its reactivity compare to other methods?
A1: this compound is used to introduce myristoyl groups onto peptides, a process called N-myristoylation []. This modification is important for the function of many proteins. A study found that using this compound in a 50:50 chloroform:dimethylformamide solution at 65°C for 1.5 hours was a faster and more convenient method for N-myristoylation compared to using pyridine at 23°C overnight [].
Q2: Beyond peptides, what other types of molecules can react with this compound?
A2: Research demonstrates that this compound can react with melamine, a heterocyclic aromatic compound []. Depending on the reaction conditions and the molar ratio of the reactants, this reaction can yield mono-, di-, or tri-myristoyl-substituted melamine derivatives [].
Q3: Are there different forms of di-myristoyl-substituted melamine, and how can they be interconverted?
A3: Interestingly, reacting melamine with this compound can produce two different di-myristoyl-substituted melamine products, each with a distinct melting point []. These are likely isomers, meaning they have the same molecular formula but different structural arrangements. The study found that heating the lower melting point isomer with additional this compound in pyridine for 10 hours converts it into the higher melting point isomer []. This suggests a potential method for controlling the final product distribution.
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